4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester
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Overview
Description
4-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester is an aryl sulfide and an isopropyl ester.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods : Researchers have developed methods to synthesize compounds structurally similar to the title compound. For example, Ji (2006) described the synthesis of a compound involving dimethyl pyrimidine and thiourea, showcasing advanced techniques in organic synthesis relevant to compounds like the title compound (Ji, 2006).
Crystal Structure Determination : X-ray diffraction is frequently used for structural characterization. The study by Rodinovskaya et al. (2003) elucidates the molecular and crystal structure of a complex pyrazole derivative, demonstrating the kind of structural analysis applicable to similar compounds (Rodinovskaya et al., 2003).
Application in Heterocyclic Chemistry
Heterocyclic Derivative Syntheses : Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives under specific conditions. This research can provide insights into the synthesis of pyridinyl-based compounds like the title compound (Bacchi et al., 2005).
Cardiotonic Activity Study : A study by Mosti et al. (1992) on similar pyridinecarboxylic acids and their esters highlights potential biological activities, which might be relevant for the title compound in pharmacological contexts (Mosti et al., 1992).
Advancements in Organic Chemistry
Building Blocks in Synthesis : Abdel-Khalik et al. (2004) described using enaminones as building blocks in synthesizing nicotinic acid and thienopyridine derivatives, demonstrating a technique potentially applicable to the title compound (Abdel-Khalik et al., 2004).
N-Cyanoacetamides Synthesis : Research by Chigorina et al. (2019) on cyanoacetamides synthesis showcases advanced techniques in organic synthesis relevant to the title compound (Chigorina et al., 2019).
Photochemical and Catalytic Studies
Photochemical Approaches : Álvaro et al. (1987) conducted studies on the photolysis of esters, which could provide insights into the photochemical properties of similar compounds (Álvaro et al., 1987).
Catalytic Synthesis : Gaikwad et al. (2019) explored the synthesis of chromen-4-yl phosphonic acid diethyl ester derivatives using a dual basic ionic liquid, indicating potential catalytic pathways for similar compounds (Gaikwad et al., 2019).
properties
Molecular Formula |
C15H18N2O3S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
propan-2-yl 4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)20-14(19)6-12(18)8-21-15-13(7-16)10(3)5-11(4)17-15/h5,9H,6,8H2,1-4H3 |
InChI Key |
OKMAODFZGKOCAH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)CC(=O)OC(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)CC(=O)OC(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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